1-(5-Fluoropyridin-2-yl)cyclopropane-1-carbonitrile
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Overview
Description
1-(5-Fluoropyridin-2-yl)cyclopropane-1-carbonitrile is a chemical compound with the molecular formula C9H7FN2. It is characterized by a cyclopropane ring attached to a pyridine ring substituted with a fluorine atom at the 5-position and a nitrile group at the 1-position.
Preparation Methods
The synthesis of 1-(5-Fluoropyridin-2-yl)cyclopropane-1-carbonitrile typically involves the following steps:
Nitrile Introduction: The nitrile group can be introduced via nucleophilic substitution reactions, often using cyanide sources like sodium cyanide or potassium cyanide.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(5-Fluoropyridin-2-yl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can convert the nitrile group to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(5-Fluoropyridin-2-yl)cyclopropane-1-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.
Materials Science: The compound is explored for its potential in creating advanced materials with unique electronic and optical properties.
Chemical Biology: It serves as a probe in studying biological pathways and interactions, especially those involving fluorinated compounds.
Mechanism of Action
The mechanism by which 1-(5-Fluoropyridin-2-yl)cyclopropane-1-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the nitrile group can participate in hydrogen bonding and other interactions. These properties make it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
1-(5-Fluoropyridin-2-yl)cyclopropane-1-carbonitrile can be compared with similar compounds such as:
1-(3-Fluoropyridin-2-yl)cyclopropane-1-carbonitrile: This compound has the fluorine atom at the 3-position instead of the 5-position, leading to different chemical and biological properties.
1-(5-Chloropyridin-2-yl)cyclopropane-1-carbonitrile:
1-(5-Fluoropyridin-2-yl)cyclopropane-1-carboxamide: Replacing the nitrile group with a carboxamide group changes the compound’s solubility and interaction profile.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and functional groups, which contribute to its distinct properties and applications.
Properties
Molecular Formula |
C9H7FN2 |
---|---|
Molecular Weight |
162.16 g/mol |
IUPAC Name |
1-(5-fluoropyridin-2-yl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C9H7FN2/c10-7-1-2-8(12-5-7)9(6-11)3-4-9/h1-2,5H,3-4H2 |
InChI Key |
NFXCRHBDJVBYAV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C#N)C2=NC=C(C=C2)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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